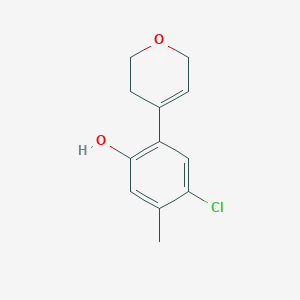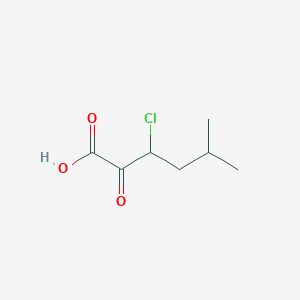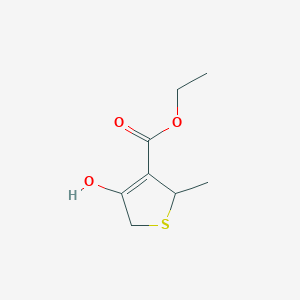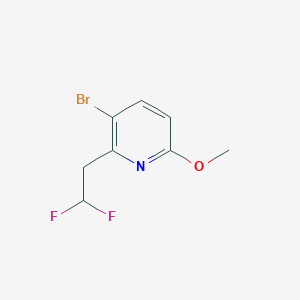
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoroethyl, and methoxy groups
Méthodes De Préparation
The synthesis of 3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the difluoroethyl and methoxy groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be employed in the study of biological systems and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine can be compared with other similar compounds, such as:
3-Bromo-2-(2,2-difluoroethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2-Bromo-3-(2,2-difluoroethyl)-6-methoxypyridine: Positional isomer with different substitution pattern, leading to variations in chemical properties.
3-Bromo-2-(2,2-difluoroethyl)-4-methoxypyridine: Another positional isomer with potential differences in reactivity and applications.
Propriétés
Formule moléculaire |
C8H8BrF2NO |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
3-bromo-2-(2,2-difluoroethyl)-6-methoxypyridine |
InChI |
InChI=1S/C8H8BrF2NO/c1-13-8-3-2-5(9)6(12-8)4-7(10)11/h2-3,7H,4H2,1H3 |
Clé InChI |
MBGZDSHTRVBDNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)Br)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


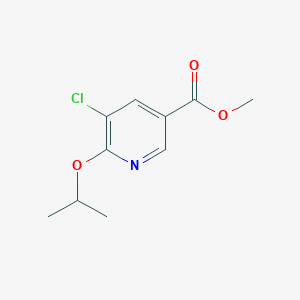
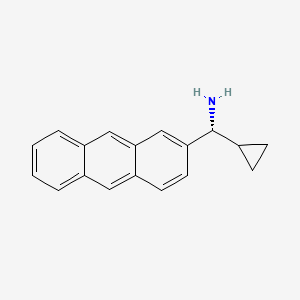
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
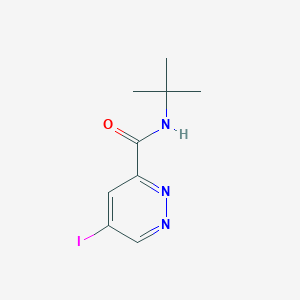
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
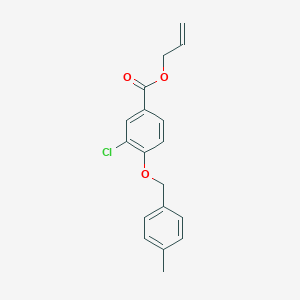
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)

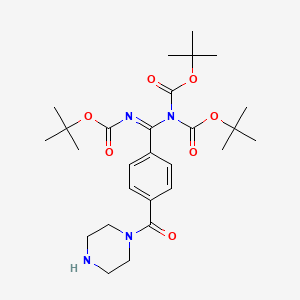
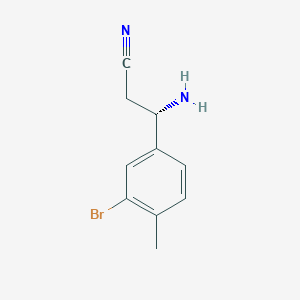
![2-Bromospiro[benzo[b]fluorene-11,9'-xanthene]](/img/structure/B13026550.png)
